molecular formula C14H11FN4O B12601307 2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 897360-83-7

2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B12601307
CAS No.: 897360-83-7
M. Wt: 270.26 g/mol
InChI Key: NDMGLPHLBBSNGI-UHFFFAOYSA-N
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Description

2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its pyrido[3,2-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings. The presence of the amino group and the substituted phenyl ring further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to yield the desired pyrido[3,2-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(4-chloro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one
  • 2-Amino-6-(4-bromo-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one
  • 2-Amino-6-(4-methoxy-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one

Uniqueness

The presence of the fluorine atom in 2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methoxy analogs. This can result in improved pharmacokinetic properties and increased potency as a kinase inhibitor .

Properties

CAS No.

897360-83-7

Molecular Formula

C14H11FN4O

Molecular Weight

270.26 g/mol

IUPAC Name

2-amino-6-(4-fluoro-3-methylphenyl)-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H11FN4O/c1-7-6-8(2-3-9(7)15)10-4-5-11-12(17-10)13(20)19-14(16)18-11/h2-6H,1H3,(H3,16,18,19,20)

InChI Key

NDMGLPHLBBSNGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(C=C2)N=C(NC3=O)N)F

Origin of Product

United States

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